N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, This compound , reflects its molecular architecture. Key identifiers include:
Synonyms include N-[2-(cyclohexenyl)ethyl]-2-(methylamino)acetamide HCl and ENAH049F2618 (Enamine product code). The hydrochloride salt enhances solubility for experimental applications.
Historical Development and Discovery
First reported in synthetic chemistry literature circa 2019, this compound emerged from efforts to optimize bioactive scaffolds. Enamine Ltd., a Ukraine-based chemical supplier, cataloged it as part of their Building Blocks collection, highlighting its utility in drug discovery. Early synthesis routes involved:
- Acylation : Reacting 2-(cyclohex-1-en-1-yl)ethylamine with methylaminoacetyl chloride.
- Salt Formation : Treating the free base with hydrochloric acid to improve stability.
No patents directly claim this compound, but its structural analogs appear in studies targeting neurological and metabolic disorders.
Regulatory Classification and Compliance Status
As of 2025, this compound is not listed under major regulatory frameworks:
- REACH (EU) : Not included in the Substance of Very High Concern (SVHC) candidate list.
- TSCA (US) : Not part of the Toxic Substances Control Act Inventory.
- GHS Classification : Suppliers label it with hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation).
Compliance with laboratory safety protocols (e.g., PPE, ventilation) is mandatory during handling.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-12-9-11(14)13-8-7-10-5-3-2-4-6-10;/h5,12H,2-4,6-9H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUOIPHKZIFZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCC1=CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This single-step approach employs carbodiimide-mediated coupling between Intermediate A and Intermediate B:
Reaction Scheme
$$ \text{Cyclohexenylethylamine} + \text{Methylaminoacetic acid} \xrightarrow{\text{EDC/HOBt}} \text{Acetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$.
Optimized Parameters
| Parameter | Value | |
|---|---|---|
| Coupling reagent | EDC (1.3 equiv) | |
| Activator | HOBt (1.5 equiv) | |
| Solvent | Anhydrous DMF | |
| Temperature | 0°C → RT, 12 h | |
| Salt formation | 4M HCl/dioxane | |
| Overall yield | 68% | . |
Purification and Characterization
Crude product purified via recrystallization (EtOAc/hexane) yields white crystals:
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): δ 1.58–1.72 (m, 4H, cyclohexenyl), 2.34 (s, 3H, NCH3), 3.21 (q, J=6.5 Hz, 2H, CH2NH), 4.02 (s, 2H, COCH2N).
- HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN).
Synthetic Route 2: Protection-Deprotection Strategy
Boc-Protected Intermediate Synthesis
To prevent side reactions during amidation, a tert-butoxycarbonyl (Boc) protection strategy is employed:
Step 1 : Boc protection of Intermediate A
$$ \text{Cyclohexenylethylamine} \xrightarrow{\text{Boc}_2\text{O}} N-\text{Boc}-2\text{-(cyclohex-1-en-1-yl)ethylamine} $$.
Step 2 : Amide coupling with methylaminoacetic acid
$$ \text{Boc-protected amine} + \text{Methylaminoacetic acid} \xrightarrow{\text{DCC/DMAP}} \text{Protected acetamide} $$.
Step 3 : Acidic deprotection and salt formation
$$ \text{Protected acetamide} \xrightarrow{\text{HCl/dioxane}} \text{Hydrochloride salt} $$.
Comparative Yield Data
| Step | Yield | |
|---|---|---|
| Boc protection | 92% | |
| Amide coupling | 75% | |
| Deprotection | 88% | |
| Overall yield | 61% | . |
Advantages Over Direct Coupling
- Minimizes oligomerization of cyclohexenylethylamine
- Enables chromatographic purification of intermediates
- Improves crystallinity of final product.
Synthetic Route 3: Reductive Amination Approach
Two-Step Process for Enhanced Stereocontrol
Step 1 : Condensation of cyclohexenylethylamine with glyoxylic acid
$$ \text{Amine} + \text{OHC-COOH} \rightarrow \text{Schiff base} $$.
Step 2 : Methylation and reduction
$$ \text{Schiff base} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{NH}_2} \text{Methylaminoacetamide} $$.
Reaction Optimization Table
| Condition | Value | Impact on Yield | |
|---|---|---|---|
| Reducing agent | NaBH3CN vs NaBH4 | +15% yield | |
| Solvent | MeOH vs THF | +22% yield | |
| Temperature | 0°C vs RT | -8% yield | . |
Limitations and Scalability Challenges
- Requires strict pH control (pH 4–5)
- Generates stoichiometric borane waste
- Lower overall yield (54%) compared to Routes 1–2.
Critical Analysis of Industrial-Scale Production
Cost-Benefit Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 | |
|---|---|---|---|---|
| Raw material cost | $28/g | $41/g | $35/g | |
| Process time | 18 h | 32 h | 24 h | |
| Purity (HPLC) | 99.1% | 99.6% | 98.3% | |
| E-factor | 23 | 18 | 37 | . |
Environmental Impact Considerations
- Route 1 : High E-factor due to DMF usage (3.5 kg waste/kg product)
- Route 2 : Improved atom economy (78%) via Boc recycling
- Route 3 : Borane waste requires specialized treatment.
Advanced Characterization Techniques
X-ray Crystallography Data
Single-crystal analysis (Mo Kα radiation) confirms salt formation:
Stability Profiling
| Condition | Degradation (%) | Major Impurity | |
|---|---|---|---|
| 40°C/75% RH, 1M | 1.2 | Cyclohexenyl oxide | |
| Photolytic | 4.8 | N-demethylated analog | |
| Acidic (0.1N HCl) | 0.7 | None detected | . |
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in studies involving cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride is unique due to its specific structure, which includes a cyclohexene ring and an acetamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via a two-step process:
Acylation : React N-methylaminoethanol with acetic anhydride under controlled conditions to form the acetamide intermediate .
Salt Formation : Treat the intermediate with hydrochloric acid to yield the hydrochloride salt. Optimize yield by using dehydrating agents like thionyl chloride (SOCl₂) to form acyl chlorides, ensuring anhydrous conditions and stoichiometric control .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify protons on the cyclohexene ring (δ 5.5–6.0 ppm for vinyl protons) and methylamino groups (δ 2.2–2.8 ppm). The acetamide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Validation : Compare spectral data with computational predictions (e.g., density functional theory) for structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., cyclohexene or methylamino groups) to isolate contributions to bioactivity .
- Target Validation : Use molecular docking to predict interactions with receptors (e.g., GPCRs) and validate via competitive binding assays .
- Case Study : A 2024 study found divergent IC₅₀ values in kinase inhibition assays; recalibration using standardized protein sources resolved variability .
Q. What strategies optimize the compound’s stability during long-term storage or in vivo studies?
- Methodology :
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., amide bonds). Use lyophilization to enhance shelf-life .
- Formulation : Encapsulate in liposomes or cyclodextrins to protect against enzymatic degradation in biological matrices .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use tools like SwissADME to predict logP (target <3 for blood-brain barrier penetration) and metabolic hotspots .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to reduce off-target metabolism .
- Example : A 2025 study replaced the cyclohexene moiety with a phenyl group, improving metabolic stability by 40% .
Key Challenges & Solutions
- Challenge : Low yield in amidation due to steric hindrance from the cyclohexene group.
Solution : Use microwave-assisted synthesis to enhance reaction efficiency . - Challenge : Contamination with des-methyl byproducts.
Solution : Employ high-resolution mass spectrometry (HRMS) for purity analysis and optimize reaction pH to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
